molecular formula C14H19NO B13201309 1-Benzyl-2,6-dimethylpiperidin-3-one CAS No. 1315367-60-2

1-Benzyl-2,6-dimethylpiperidin-3-one

Cat. No.: B13201309
CAS No.: 1315367-60-2
M. Wt: 217.31 g/mol
InChI Key: JUVFBCNKSXUBOK-UHFFFAOYSA-N
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Description

1-Benzyl-2,6-dimethylpiperidin-3-one is a tertiary amine derivative featuring a piperidinone core substituted with a benzyl group at position 1 and methyl groups at positions 2 and 4. Notably, identifies it as a discontinued product from CymitQuimica, suggesting specialized or niche usage in research or synthesis .

Properties

CAS No.

1315367-60-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzyl-2,6-dimethylpiperidin-3-one

InChI

InChI=1S/C14H19NO/c1-11-8-9-14(16)12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

JUVFBCNKSXUBOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(N1CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,6-dimethylpiperidin-3-one can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,6-dimethylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of benzyl carboxylic acid or benzyl ketone derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-2,6-dimethylpiperidin-3-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of drugs targeting neurological disorders and pain management.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit enzyme activity, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Ring Conformation

The substitution pattern on the piperidinone ring significantly influences molecular properties. For example:

  • 1-Benzyl-3,3-dimethylpiperidin-4-one (): This analog has methyl groups at positions 3 and 3, altering ring puckering compared to the 2,6-dimethyl substitution in the target compound. The difference in substituent positions may lead to distinct conformational preferences, as described by Cremer and Pople’s generalized puckering coordinates .
Table 1: Structural Comparison of Piperidinone Derivatives
Compound Substituents (Positions) Key Features
1-Benzyl-2,6-dimethylpiperidin-3-one 1-Bn, 2-Me, 6-Me Moderate steric bulk, flexible conformation
1-Benzyl-3,3-dimethylpiperidin-4-one 1-Bn, 3-Me, 3-Me Symmetric substitution, planar constraints
1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone 1-Bz, 3-Me, 2-Ph, 6-Ph High steric hindrance, low solubility

Biological Activity

1-Benzyl-2,6-dimethylpiperidin-3-one is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H21NOC_{15}H_{21}NO and a molecular weight of approximately 245.34 g/mol. The compound features a piperidine ring substituted with a benzyl group and two methyl groups at positions 2 and 6, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : The compound may interact with various enzymes, potentially modulating their activity. This interaction can influence metabolic pathways relevant to disease processes.
  • Receptor Binding : It may act as a ligand for specific receptors, altering signaling pathways that are critical in cellular responses and disease progression.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that suggest it may inhibit cell proliferation. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cells, particularly those expressing certain oncogenes .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

  • Bacterial Strains : Initial findings suggest activity against specific bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it can be compared with other piperidine derivatives:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-2,4-dimethylpiperidin-3-oneBenzyl group at position 1; two methyls at positions 2 and 4Anticancer and antimicrobial properties
1-Benzylpiperidin-3-oneLacks methyl substitutionsLimited biological activity compared to others
2,6-Dimethylpiperidin-3-oneNo benzyl groupDifferent pharmacological profile

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Cytotoxicity Assays : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines (e.g., DLBCL) with IC50 values indicating potent antiproliferative effects .
  • Mechanistic Studies : Investigations into its mechanism revealed that it may disrupt key signaling pathways involved in cell survival and proliferation, suggesting a multifaceted approach to cancer therapy .
  • Antimicrobial Testing : Preliminary tests showed effectiveness against Gram-positive bacteria, highlighting its potential utility in treating bacterial infections.

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